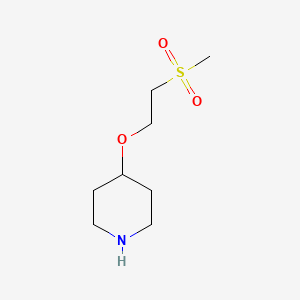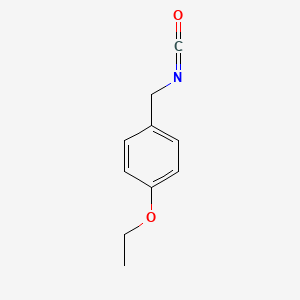
(1-(2-(Thiophen-3-yl)ethyl)cyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(2-(Thiophen-3-yl)ethyl)cyclopropyl)methanol: is a chemical compound with the molecular formula C10H14OS and a molecular weight of 182.28 g/mol It features a cyclopropyl group attached to a methanol moiety, with a thiophene ring linked via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-(Thiophen-3-yl)ethyl)cyclopropyl)methanol typically involves the reaction of thiophene derivatives with cyclopropylmethanol under specific conditions. One common method includes the use of a Grignard reagent derived from thiophene, which is then reacted with cyclopropylmethanol to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1-(2-(Thiophen-3-yl)ethyl)cyclopropyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed:
Oxidation: Aldehydes, ketones
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, (1-(2-(Thiophen-3-yl)ethyl)cyclopropyl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: It may be used to investigate the effects of structural modifications on biological activity .
Medicine: In medicine, this compound could be explored for its potential therapeutic properties. Thiophene derivatives are known for their pharmacological activities, and this compound may serve as a lead compound for drug development .
Industry: Industrially, the compound can be used in the production of materials with specific properties, such as polymers and coatings. Its unique structure may impart desirable characteristics to the final products .
Comparison with Similar Compounds
Similar Compounds:
- (1-(Thiophen-2-yl)cyclopropyl)methanol
- 1-(Thiophen-3-yl)ethanone
- 3-acetyl-2-carboxythiophene
- 4-acetyl-3-carboxythiophene
- 3,5-diacetyl-2-ethylamino-4-methylthiophene
Comparison: Compared to these similar compounds, (1-(2-(Thiophen-3-yl)ethyl)cyclopropyl)methanol is unique due to the presence of both a cyclopropyl group and a thiophene ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its structural features may also influence its reactivity and interactions with biological systems .
Properties
Molecular Formula |
C10H14OS |
|---|---|
Molecular Weight |
182.28 g/mol |
IUPAC Name |
[1-(2-thiophen-3-ylethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H14OS/c11-8-10(4-5-10)3-1-9-2-6-12-7-9/h2,6-7,11H,1,3-5,8H2 |
InChI Key |
INGRLNAILOTCFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCC2=CSC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-((Benzyloxy)carbonyl)-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13618498.png)

![Methyl[2-(quinolin-6-yl)ethyl]amine](/img/structure/B13618503.png)

